(1H-Indazol-6-yl)-methyl-amine
Overview
Description
(1H-Indazol-6-yl)-methyl-amine is a nitrogen-containing heterocyclic compound that features an indazole core structure. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the indazole ring system in this compound makes it a compound of interest in medicinal chemistry and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the cyclization of 2-aminobenzonitrile with hydrazine to form the indazole core, followed by methylation using formaldehyde and hydrogenation . Another approach involves the use of transition metal-catalyzed reactions, such as copper-catalyzed N-N bond formation, to construct the indazole ring .
Industrial Production Methods: Industrial production of (1H-Indazol-6-yl)-methyl-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration .
Chemical Reactions Analysis
Types of Reactions: (1H-Indazol-6-yl)-methyl-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed: The major products formed from these reactions include various substituted indazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
(1H-Indazol-6-yl)-methyl-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (1H-Indazol-6-yl)-methyl-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the modulation of signaling pathways involved in cell proliferation and survival. For example, it may inhibit the phosphoinositide 3-kinase pathway, which is crucial for cancer cell growth .
Comparison with Similar Compounds
1H-Indazole: The parent compound with a similar core structure but lacking the methylamine group.
2H-Indazole: A tautomeric form of indazole with different electronic properties.
Indazole-3-carboxylic acid: Another derivative with a carboxyl group at the 3-position.
Uniqueness: (1H-Indazol-6-yl)-methyl-amine is unique due to the presence of the methylamine group at the 6-position, which can significantly influence its biological activity and pharmacokinetic properties. This structural modification can enhance its binding affinity to specific molecular targets and improve its therapeutic potential .
Properties
IUPAC Name |
N-methyl-1H-indazol-6-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-9-7-3-2-6-5-10-11-8(6)4-7/h2-5,9H,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSXCHHKRWBXKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC2=C(C=C1)C=NN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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